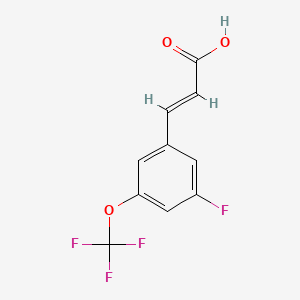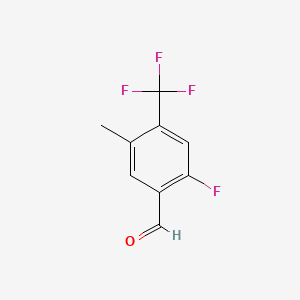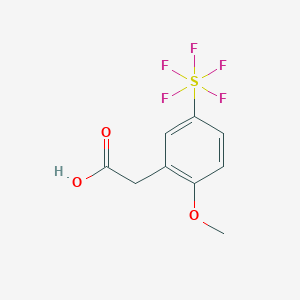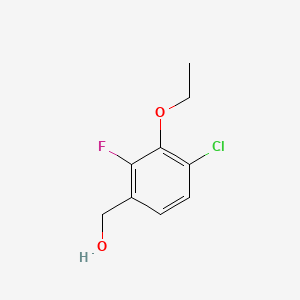![molecular formula C10H12BrNO3 B1399919 Ethyl 2-[(5-bromopyridin-3-yl)oxy]propanoate CAS No. 1339616-02-2](/img/structure/B1399919.png)
Ethyl 2-[(5-bromopyridin-3-yl)oxy]propanoate
Overview
Description
Scientific Research Applications
Polymorphism in Pharmaceutical Compounds
Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a pharmaceutical compound, shows polymorphism, which is characterized using various spectroscopic and diffractometric techniques. These techniques are crucial for understanding the subtle structural differences between polymorphic forms, impacting drug development and manufacturing (Vogt et al., 2013).
Synthesis of Block Copolymers
The compound has been used in synthesizing novel asymmetric difunctional initiators for block copolymers via Atom Transfer Radical Polymerization (ATRP) and Stable Free Radical Polymerization (SFRP). This synthesis is significant in creating polymers with specific structural and functional properties (Tunca et al., 2001).
Antimicrobial Activity Studies
Ethyl(3-aryl-2-bromo)propanoate, a derivative, has been studied for its antimicrobial activity. This research is crucial for developing new antimicrobial agents and understanding the structure-activity relationships of these compounds (Цялковский et al., 2005).
Herbicidal Applications
This compound has been synthesized and evaluated for herbicidal activities. Understanding its effectiveness against specific weeds contributes to agricultural sciences and the development of more efficient herbicides (Xu et al., 2017).
Synthesis of Polynucleotide Analogs
Ethyl 2-(5-bromouracil-1-yl)propanoate has been used in synthesizing optically active polynucleotide analogs with poly(vinyl alcohol)s as backbones. This synthesis contributes to the field of biomaterials and biopolymers, potentially impacting drug delivery and genetic engineering applications (Overberger & Chang, 1989).
properties
IUPAC Name |
ethyl 2-(5-bromopyridin-3-yl)oxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3/c1-3-14-10(13)7(2)15-9-4-8(11)5-12-6-9/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEPNEYZQXQWDLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






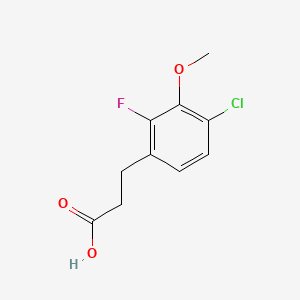


![Methyl 4-[5-(hydroxymethyl)pyridin-2-yl]benzoate](/img/structure/B1399850.png)

